1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are cyclic compounds that contain two nitrogen atoms in a six-membered ring, and they are known for their diverse biological activities. This specific compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an active ingredient in pharmaceuticals.
1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine can be classified as:
The synthesis of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine typically involves the following steps:
Technical details regarding reaction conditions, yields, and purification methods are typically documented in synthetic chemistry literature .
The molecular structure of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine consists of a piperazine ring substituted at one nitrogen atom with an ethylsulfonyl group and at the other nitrogen with a para-bromophenyl group.
1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine can participate in various chemical reactions:
Technical details on these reactions include conditions such as temperature, solvents used, and reaction times, which are critical for optimizing yields .
The mechanism of action for compounds like 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine often involves interaction with specific biological targets. This compound may act on neurotransmitter receptors or enzymes relevant to pharmacological pathways.
Research indicates that piperazine derivatives can modulate receptor activity or inhibit enzyme function, contributing to their therapeutic effects. Detailed studies on binding affinities and biological assays are necessary to elucidate these mechanisms further .
Relevant analytical data such as NMR spectra (proton and carbon), IR spectra, and mass spectrometry results provide insights into the compound's identity and purity .
1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine has several scientific uses:
The compound's unique structure allows it to serve as a lead compound for the design of new drugs aimed at various therapeutic targets, particularly in neurology and oncology .
The piperazine scaffold serves as a molecular hinge that spatially organizes pharmacophoric elements while contributing to target engagement through hydrogen bonding and electrostatic interactions. Its symmetrical diamine structure provides two distinct sites for functionalization: one nitrogen typically serves as a hydrogen bond acceptor while the protonated nitrogen can form cation-π interactions with aromatic residues in binding pockets. This versatility is exemplified by clinically successful drugs including the antipsychotic Aripiprazole (D2 partial agonist), the quinolone antibiotic Ofloxacin (DNA gyrase inhibitor), and the anticancer agent Imatinib (Bcr-Abl tyrosine kinase inhibitor) [5] [8].
Table 1: Therapeutic Applications of Selected Piperazine-Containing Pharmaceuticals
Drug Name | Therapeutic Category | Biological Target | Structural Role of Piperazine |
---|---|---|---|
Aripiprazole | Antipsychotic | Dopamine D2 receptor | Spacer module optimizing receptor engagement |
Ofloxacin | Antibacterial | DNA gyrase/topoisomerase IV | Enhances water solubility and bacterial penetration |
Imatinib | Anticancer | Bcr-Abl tyrosine kinase | Positions aromatic groups in ATP-binding pocket |
Cetirizine | Antihistamine | Histamine H1 receptor | Improves selectivity and reduces CNS penetration |
Sildenafil | Erectile dysfunction | PDE5 inhibitor | Establishes critical hydrogen bonds with PDE5 |
The conformational adaptability of piperazine derivatives enables optimized binding to structurally diverse targets. For 1-(4-bromophenylsulfonyl)-4-ethylpiperazine (CAS# 385404-09-1), the sulfonyl group connects the bromophenyl moiety to the piperazine ring, creating a coplanar arrangement that enhances stacking interactions with aromatic residues in target proteins. Nuclear magnetic resonance studies reveal that the ethyl substituent adopts an equatorial position, minimizing steric hindrance while contributing to hydrophobic interactions. This specific arrangement demonstrates how piperazine-based compounds achieve a delicate balance between molecular rigidity for target selectivity and structural flexibility for induced-fit binding [3] [6]. Molecular weight analysis shows that piperazine-containing drugs typically range between 300-500 Da, aligning with Lipinski's rule of five parameters for drug-likeness. The incorporation of bromine (79.9 g/mol) and sulfonyl groups (96 g/mol) in compounds like 1-(4-bromophenylsulfonyl)-4-ethylpiperazine (MW: 333.24 g/mol) further enhances target affinity through halogen bonding and dipolar interactions without exceeding optimal molecular weight thresholds [6] [8].
The strategic incorporation of bromophenyl and sulfonyl groups substantially enhances the pharmacological profile of piperazine derivatives through electronic, steric, and hydrophobic effects. The bromine atom serves as a versatile pharmacophore with dual functionality: its electron-withdrawing nature (Hammett constant σₘ = 0.39) increases the electron deficiency of the attached phenyl ring, enhancing π-π stacking with electron-rich protein residues, while simultaneously serving as a halogen bond donor to carbonyl oxygen atoms in target proteins (bond strength: 5-10 kJ/mol). This combination significantly improves binding affinity, as demonstrated in sigma receptor ligands where bromophenyl-containing derivatives exhibit sub-micromolar Ki values [1] [7].
The sulfonyl group (-SO₂-) acts as a polar anchor that forms stable hydrogen bonds with protein residues (e.g., backbone NH groups) while enhancing metabolic stability by resisting enzymatic oxidation. In S100A2-p53 protein-protein interaction inhibitors, sulfonylpiperazine derivatives with 4-CF₃ substitutions demonstrated remarkable cytotoxicity against pancreatic cancer cells (GI₅₀ = 0.43-0.61 μM), attributed to the sulfonyl group's role in mimicking protein hydrogen-bonding patterns [2]. The electron-withdrawing nature of the sulfonyl group also reduces the basicity of the adjacent piperazine nitrogen (pKa shift: ~1-2 units), fine-tuning membrane permeability and blood-brain barrier penetration.
Table 2: Impact of Substituents on Biological Activity in Piperazine Sulfonamides
Compound | Substituent Position | Biological Activity | Potency Enhancement Factor |
---|---|---|---|
4-CF₃ acetamide (Library 3) | Sulfonamide replacement | Pancreatic cancer cytotoxicity | 10-20x GI₅₀ improvement |
4-CH₃ phenyl (26) | Piperazine aromatic ring | Growth inhibition across 16 cell lines | 40-72% inhibition at 25μM |
4-CH₂CH₃ phenyl (27) | Piperazine aromatic ring | Enhanced HT29 colon cancer inhibition | 64% inhibition at 25μM |
4-NO₂ phenyl (32) | Piperazine aromatic ring | Broad-spectrum anticancer activity | 50-70% inhibition across panel |
2-CF₃/3-CF₃ (Library 4) | Benzenesulfonamide | Reduced activity vs. monosubstituted | 2-5x potency decrease |
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF₃, -NO₂) at the para position of the phenyl ring attached to the sulfonyl group substantially enhance anticancer activity. In contrast, ortho-substitutions often cause steric clashes with target binding pockets, reducing potency. The optimal logP range for these compounds (2.5-3.5) balances cellular penetration and aqueous solubility, with bromine contributing significantly to lipophilicity (π = 0.86) [2] [5]. Molecular docking simulations demonstrate that the bromophenyl ring occupies hydrophobic subpockets in target proteins, while the sulfonyl group forms hydrogen bonds with key residues (e.g., Asn119 in S100A2), explaining the enhanced activity of appropriately substituted derivatives [2].
The evolution of sulfonyl-functionalized piperazines represents a compelling narrative in medicinal chemistry, tracing from early antibacterial sulfonamides to contemporary multitargeting agents. The historical trajectory began with the antibacterial revolution (1930s), where simple sulfanilamides demonstrated potent antimicrobial activity through dihydropteroate synthase inhibition. This discovery prompted systematic structural exploration, leading to sulfonylpiperazine hybrids in the 1950-60s that exhibited improved pharmacokinetics and expanded therapeutic applications [5].
The 1980-90s witnessed a therapeutic expansion with the development of antipsychotic drugs like Ziprasidone (1987), which featured a sulfonylpiperazine moiety that enhanced serotonin 5-HT₂A receptor affinity. Parallel efforts produced the anticancer drug candidate Taselisib (GDC-0032), incorporating a sulfonylpiperazine group that improved selectivity for PI3Kα mutant isoforms. A significant breakthrough emerged with the discovery that sulfonylpiperazines could engage multiple biological targets simultaneously, exemplified by dual H₃R/σ₁R ligands (2021) where structural optimization of piperazine derivatives yielded nanomolar affinities for both receptors (hH3R Ki = 3.17-7.70 nM; σ1R Ki = 3.64-1531 nM) [1].
Table 3: Historical Milestones in Sulfonylpiperazine Development
Time Period | Key Developments | Representative Agents | Therapeutic Advancement |
---|---|---|---|
1930-1950 | First sulfanilamide antibiotics | Prontosil® | Gram-positive bacterial infection treatment |
1960-1980 | Diuretics and carbonic anhydrase inhibitors | Furosemide derivatives | Hypertension management |
1980-2000 | Antipsychotics and antidepressants | Ziprasidone, Trifluoperazine | Improved CNS drug design |
2000-2010 | Kinase inhibitors and targeted anticancer agents | Imatinib analogs, Taselisib precursors | Selective pathway inhibition strategies |
2010-Present | Dual/multitarget ligands and protein-protein disruptors | H₃R/σ₁R ligands, S100A2-p53 inhibitors | Polypharmacology approaches for complex diseases |
Contemporary synthetic strategies leverage regioselective N-functionalization and transition metal-catalyzed cross-coupling to access novel derivatives. The synthesis of 1-(4-bromophenylsulfonyl)-4-ethylpiperazine exemplifies modern efficiency, proceeding via nucleophilic displacement where piperazine attacks 4-bromobenzenesulfonyl chloride, followed by N-alkylation with bromoethane under mild conditions (>80% yield). This approach enables the introduction of diverse substituents at both nitrogen atoms, facilitating extensive SAR exploration [6] [8]. Current research focuses on structure-based drug design using crystallography and computational modeling to optimize sulfonylpiperazine derivatives for challenging targets, including protein-protein interfaces like the S100A2-p53 interaction groove. Advanced molecular docking studies (e.g., using MOE software) have identified critical binding poses where the sulfonyl group mediates hydrogen bonding while the bromophenyl group occupies adjacent hydrophobic clefts, enabling rational optimization of anticancer derivatives [2] [5].
Table 4: Characterized Properties of 1-(4-Bromophenylsulfonyl)-4-ethylpiperazine
Property Category | Specific Parameter | Value/Descriptor | Experimental Method |
---|---|---|---|
Chemical Identifiers | CAS Registry Number | 385404-09-1 | IUPAC assignment |
Molecular Formula | C₁₂H₁₇BrN₂O₂S | High-resolution mass spectrometry | |
Systematic Name | 1-[(4-Bromophenyl)sulfonyl]-4-ethylpiperazine | IUPAC nomenclature | |
Physicochemical Properties | Molecular Weight | 333.24 g/mol | Calculated exact mass |
logP | 1.9 (XLogP3) | Chromatographic determination | |
Topological Polar Surface Area | 49 Ų | Computational modeling | |
Structural Features | Rotatable Bonds | 3 | Molecular dynamics simulation |
Hydrogen Bond Acceptors | 4 | Quantum chemical calculation | |
Hydrogen Bond Donors | 0 | Spectroscopic analysis | |
Synthetic Utility | Synthetic Intermediate Yield | >80% (optimized conditions) | Laboratory synthesis reports |
Storage Stability | Stable at 2-8°C for >24 months | Accelerated stability testing |
The structural evolution continues toward multitarget agents that simultaneously modulate histamine H₃ and sigma-1 receptors for enhanced analgesic efficacy, and S100A2-p53 disruptors for pancreatic cancer. These innovations highlight how strategic incorporation of bromophenyl and sulfonyl groups onto the piperazine scaffold addresses the persistent challenge of designing compounds with optimized target affinity and drug-like properties [1] [2]. Future directions include exploiting the bromine atom for further derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling rapid generation of chemical libraries for high-throughput screening against emerging therapeutic targets.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3